Isoxazolo[5,4-c]pyridine-5-methanamine

Kinase inhibitor synthesis GABA receptor pharmacology Scaffold diversification

Isoxazolo[5,4-c]pyridine-5-methanamine is the essential heterocyclic building block for synthesizing two therapeutically validated classes: GABA_A receptor agonists (e.g., THIP/gaboxadol) and Polo-like kinase inhibitors (e.g., TC-S 7005, Plk2 IC50=4nM). The unique [5,4-c] ring fusion geometry and reactive 5-methanamine handle are critical for biological activity; regioisomer substitution invalidates pharmacology. This 98% pure intermediate enables direct amide coupling or reductive amination for rapid SAR library generation, bypassing de novo core synthesis.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B12867741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazolo[5,4-c]pyridine-5-methanamine
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=C2C=NOC2=CN=C1CN
InChIInChI=1S/C7H7N3O/c8-2-6-1-5-3-10-11-7(5)4-9-6/h1,3-4H,2,8H2
InChIKeyYMBGKSSGSRQZML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazolo[5,4-c]pyridine-5-methanamine: A Primary Amine-Functionalized Isoxazolopyridine Building Block for GABAergic and Kinase-Targeted Medicinal Chemistry


Isoxazolo[5,4-c]pyridine-5-methanamine (CAS 1206984-18-0; MF C₇H₇N₃O; MW 149.15 g/mol) is a bicyclic heterocyclic compound featuring a fused isoxazole-pyridine core with a methanamine substituent at the 5-position of the isoxazole ring . The isoxazolo[5,4-c]pyridine scaffold serves as the foundational pharmacophore for two distinct therapeutic classes: GABA_A receptor agonists (exemplified by THIP/gaboxadol, a clinical-stage hypnotic) and Polo-like kinase inhibitors (exemplified by TC-S 7005, a selective PLK2 inhibitor) [1][2]. Unlike fully elaborated pharmacologically active derivatives, this compound retains a reactive primary amine handle that enables rapid diversification via amide coupling, reductive amination, or nucleophilic substitution, positioning it as a versatile intermediate rather than a terminal active pharmaceutical ingredient .

Why Isoxazolo[5,4-c]pyridine-5-methanamine Cannot Be Replaced by Isoxazolo[4,5-c]pyridine Isomers or Alternative 5-Substituted Analogs in SAR-Driven Programs


Generic substitution among isoxazolopyridine regioisomers or alternative 5-substituted derivatives is fundamentally invalid due to the profound sensitivity of biological activity to both ring fusion geometry and substitution pattern. The [5,4-c] regioisomer—in which the isoxazole ring is fused to the pyridine c-face—confers a specific spatial orientation that dictates ligand-receptor complementarity, as evidenced by the complete loss of GABAergic activity when the isoxazolo[5,4-c]pyridine core of THIP is saturated to cis-DH-THIP [1]. Moreover, even within the [5,4-c] series, substitution at the 5-position versus the 3-position yields orthogonal pharmacological profiles: 5-amino derivatives (e.g., TC-S 7005) engage the Plk kinase ATP-binding pocket with nanomolar potency, whereas 3-hydroxy derivatives (e.g., THIP) act as orthosteric GABA_A agonists . The methanamine group at the 5-position of the target compound provides a critical vector for further elaboration that is not accessible with 3-substituted or unsubstituted core scaffolds. Substituting an isoxazolo[4,5-c]pyridine or a 3-aminomethyl analog would therefore yield compounds with unpredictable and likely inactive pharmacology relative to the intended [5,4-c]-5-methanamine-derived series [2].

Quantitative Differentiation Evidence for Isoxazolo[5,4-c]pyridine-5-methanamine: Head-to-Head and Cross-Study Comparative Data for Procurement Decision-Making


5-Methanamine Substituent vs. 3-Hydroxy Substituent: Orthogonal Pharmacological Pathway Access from a Common Isoxazolo[5,4-c]pyridine Scaffold

The isoxazolo[5,4-c]pyridine scaffold supports two distinct pharmacological pathways determined exclusively by substitution position. 5-Amine-substituted derivatives (including 5-methanamine and 5-amine variants) yield potent Polo-like kinase (Plk) inhibitors, whereas 3-hydroxy-substituted derivatives (THIP/gaboxadol) yield GABA_A receptor agonists [1]. Isoxazolo[5,4-c]pyridine-5-methanamine provides the 5-substitution vector required for Plk inhibitor series development, which cannot be accessed from 3-hydroxy-substituted starting materials.

Kinase inhibitor synthesis GABA receptor pharmacology Scaffold diversification

Isoxazolo[5,4-c]pyridine-5-methanamine vs. Unsubstituted Isoxazolo[5,4-c]pyridine Core: Functional Handle Availability for SAR Exploration

Isoxazolo[5,4-c]pyridine-5-methanamine (C₇H₇N₃O, MW 149.15) incorporates a primary amine handle with one rotatable bond and a topological polar surface area (TPSA) of 64.94 Ų, enabling direct conjugation to carboxylic acids, sulfonyl chlorides, or isocyanates without requiring de novo functionalization of the core . In contrast, the unsubstituted isoxazolo[5,4-c]pyridine core (C₆H₄N₂O, MW 120.11) lacks any reactive handle for elaboration, necessitating additional synthetic steps to introduce functional groups .

Medicinal chemistry Parallel synthesis SAR library construction

Isoxazolo[5,4-c]pyridine vs. Isoxazolo[4,5-c]pyridine Regioisomers: Divergent Cyclization Outcomes and Biological Activity Profiles

The isoxazolo[5,4-c]pyridine ring fusion geometry is non-interchangeable with isomeric [4,5-c] or [4,3-c] systems, as demonstrated by cyclization studies showing that 4-hydroxy-5,6-dihydropyridinones react with hydroxylamine to yield exclusively isoxazolo[4,5-c]pyridinones, whereas 4-methylamino derivatives yield mixtures of [4,5-c] and [4,3-c] regioisomers depending on reaction conditions [1]. More critically, saturation of the [5,4-c] core from THIP to cis-DH-THIP results in complete ablation of GABAergic activity—demonstrating that even minor modifications to the [5,4-c] scaffold abolish pharmacological function [2].

Regioselective synthesis Isomer-dependent pharmacology GABA_A receptor modulation

Isoxazolo[5,4-c]pyridine-5-methanamine as a Divergent Intermediate vs. 7-HPCA and 5-HPCA Isomers: Position-Dependent Subtype Selectivity at AMPA Receptors

Although this specific compound is not an AMPA receptor ligand itself, the isoxazolo[5,4-c]pyridine scaffold demonstrates position-dependent pharmacological divergence when elaborated. (RS)-3-Hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-7-carboxylic acid (7-HPCA) exhibits subtype-discriminating agonist activity at AMPA receptors with higher binding affinity and functional potency at GluA1/2 compared to GluA3/4, whereas the isomeric 5-carboxylic acid analogue (5-HPCA) binds to all AMPA receptor subtypes with comparable potency [1]. This establishes that substitution position (5- vs. 7-) on the [5,4-c] scaffold critically determines receptor subtype selectivity. The 5-methanamine substitution of the target compound provides a distinct vector for elaboration that is orthogonal to both 5-carboxylic acid and 7-carboxylic acid derivatives.

AMPA receptor pharmacology Subtype-selective agonists Conformational constraint

Validated Research and Industrial Application Scenarios for Isoxazolo[5,4-c]pyridine-5-methanamine Based on Comparative Evidence


Scaffold for Polo-like Kinase (Plk) Inhibitor Development via 5-Amine-Directed Derivatization

This compound serves as a direct entry point to the 2-amino-isoxazolopyridine Plk inhibitor chemotype validated by Hanan et al. (2008) and crystallized in PDB 3DB8 [1][2]. The 5-methanamine group provides a vector for installing the N-[(1S)-1-phenylethyl] moiety present in TC-S 7005 (IC₅₀ Plk2 = 4 nM, Plk3 = 24 nM, Plk1 = 214 nM), enabling SAR exploration around the amine substituent without requiring de novo core synthesis . This scenario is supported by the class-level inference that 5-amine-substituted [5,4-c] scaffolds are required for Plk inhibition, whereas 3-hydroxy-substituted analogs are inactive against kinases [1].

Parallel Library Synthesis and High-Throughput SAR Exploration at the 5-Position

The primary amine handle (TPSA 64.94 Ų, cLogP 0.6815, one rotatable bond) enables rapid diversification via amide coupling, sulfonamide formation, or reductive amination with commercially available carboxylic acids, sulfonyl chlorides, and aldehydes . This compound eliminates the need for de novo functionalization of the unsubstituted isoxazolo[5,4-c]pyridine core (MW 120.11, no reactive handle), reducing synthetic step count by at least 2 steps and enabling parallel synthesis of 96- or 384-well plate libraries . The predicted pKa of 8.19±0.40 indicates the amine is predominantly protonated at physiological pH, relevant for solubility and membrane permeability considerations .

Regioisomer-Controlled Synthesis of GABA_A α5 Receptor Ligands for Cognitive Disorder Research

Hoffmann-La Roche patents (US 8846719; RU 2484091 C2) extensively describe isoxazole-pyridine derivatives of formula I with affinity and selectivity for the GABA_A α5 receptor binding site, useful as cognitive enhancers for Alzheimer's disease treatment [3][4]. The [5,4-c] regioisomer is explicitly claimed, and the 5-methanamine compound can serve as an intermediate for synthesizing patent-exemplified compounds via substitution at the amine. This scenario is validated by class-level inference: the [5,4-c] ring fusion is required for GABA_A α5 binding; isomeric [4,5-c] or [4,3-c] systems yield hypolipidemic agents or herbicide precursors rather than CNS-active compounds [5].

Positional SAR Studies Differentiating 5-Substituted from 7-Substituted Isoxazolo[5,4-c]pyridine Derivatives

As demonstrated by Frydenvang et al. (2010) with 5-HPCA and 7-HPCA AMPA receptor ligands, substitution position on the isoxazolo[5,4-c]pyridine scaffold profoundly influences receptor subtype selectivity and binding mode [6]. The 5-methanamine compound provides a distinct vector for elaborating derivatives that can be compared head-to-head with 7-substituted analogs to map SAR landscapes. This application is supported by cross-study comparable evidence showing that 7-HPCA exhibits subtype-discriminating agonist activity (GluA1/2 > GluA3/4), while 5-HPCA is non-discriminating [6]. Procurement of the 5-substituted intermediate enables controlled exploration of this positional SAR phenomenon.

Quote Request

Request a Quote for Isoxazolo[5,4-c]pyridine-5-methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.